N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20030214
InChI: InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)
SMILES:
Molecular Formula: C24H23N5O4S2
Molecular Weight: 509.6 g/mol

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

CAS No.:

Cat. No.: VC20030214

Molecular Formula: C24H23N5O4S2

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide -

Specification

Molecular Formula C24H23N5O4S2
Molecular Weight 509.6 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31)
Standard InChI Key HHKDECWUXBCAJV-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C

Introduction

The compound N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. This article provides an in-depth analysis of the compound, including its chemical structure, synthesis, properties, and potential biological significance.

Molecular Formula and Weight

  • Molecular Formula: C20H22N2O5SC_{20}H_{22}N_2O_5S

  • Molecular Weight: Approximately 402.47 g/mol

Structural Description

The compound features:

  • A central isoxazole ring substituted with a methyl group at position 3.

  • A sulfonamide group attached to a 4-methoxyphenyl moiety.

  • An acetyl group linked to the isoxazole nitrogen.

SMILES Notation

The simplified molecular-input line-entry system (SMILES) representation is:

text
CC1=C(C=NO1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3C)OC)C(=O)C

Synthesis

The synthesis of this compound typically involves:

  • Formation of the isoxazole core via cyclization reactions.

  • Introduction of the sulfonamide group through sulfonylation using an appropriate sulfonyl chloride derivative.

  • Acetylation of the amine group to yield the final product.

Characterization Techniques

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR for structural confirmation.

  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identification of functional groups such as sulfonamide (S=OS=O) and acetyl (C=OC=O) groups.

Potential Applications

This compound's structural features suggest potential as:

  • Anti-inflammatory Agent: The sulfonamide group is known for its role in inhibiting enzymes like cyclooxygenase (COX).

  • Anticancer Agent: Isoxazole derivatives have shown promise in disrupting cancer cell proliferation.

In Silico Studies

Molecular docking studies could assess its binding affinity to biological targets such as enzymes or receptors involved in inflammation or cancer pathways.

Comparative Analysis

A comparison with structurally related compounds highlights the following:

Compound NameStructural SimilarityReported Activity
N-(4-Methoxyphenyl)-acetamideShares acetyl groupAnti-inflammatory activity
1-(4-Methoxyphenyl)sulfonylimidazoleSulfonamide presenceAntitumor activity

Limitations

While promising, further experimental validation is required to confirm its pharmacological properties.

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